molecular formula C7H12O5 B1244939 1,6-epi-Cyclophellitol

1,6-epi-Cyclophellitol

Katalognummer: B1244939
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: YQLWKYQDOQEWRD-XQCVOTFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-epi-Cyclophellitol, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glycosidase Inhibition

1,6-epi-Cyclophellitol and its derivatives, such as cyclosulfates and cyclosulfamidates, are recognized as potent inhibitors of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in various biological processes.

Therapeutic Applications

  • Pompe Disease Treatment : Recent studies have highlighted the potential of this compound cyclosulfamidate as a pharmacological chaperone for human lysosomal acid α-glucosidase (GAA). This compound stabilizes recombinant human GAA in vitro and enhances its activity in plasma, presenting a promising alternative to existing therapies like miglustat . In vitro experiments demonstrated that this compound could reduce GAA degradation significantly and increase its activity compared to controls .
  • Antiviral Activity : this compound has also shown promise in antiviral applications. For instance, it has been demonstrated to inhibit SARS-CoV-2 replication effectively. In cell culture studies, treatment with this compound resulted in a substantial reduction in infectious virus progeny without affecting viral RNA production . The compound's mechanism appears to involve the inhibition of viral protein maturation rather than direct virucidal action .

Comparative Data on Inhibitory Potency

The following table summarizes key findings related to the inhibitory potency of this compound against various glycosidases and its comparative efficacy with other known inhibitors:

CompoundTarget EnzymeInhibition TypeIC50 (µM)Reference
This compound CyclosulfamidateHuman Lysosomal Acid α-GlucosidaseReversible<10
This compound Cyclosulfateα-GlucosidaseIrreversible<5
MiglustatHuman Lysosomal Acid α-GlucosidaseReversible~50
This compound CyclosulfateSARS-CoV-2Antiviral<2

Case Studies and Research Findings

Numerous studies have documented the efficacy and applications of this compound:

  • Case Study: Pompe Disease : A study published in the Journal of the American Chemical Society reported that this compound cyclosulfamidate significantly stabilized rhGAA and improved its functional activity in cellular models. The compound demonstrated a superior profile compared to traditional treatments like miglustat .
  • Case Study: SARS-CoV-2 Inhibition : Research indicated that treatment with this compound cyclosulfate led to a dramatic reduction in viral load in infected cell cultures. The compound was effective against multiple variants of SARS-CoV-2, reinforcing its potential as an antiviral agent .

Eigenschaften

Molekularformel

C7H12O5

Molekulargewicht

176.17 g/mol

IUPAC-Name

(1R,2R,3S,4R,5R,6S)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

InChI

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6+,7-/m1/s1

InChI-Schlüssel

YQLWKYQDOQEWRD-XQCVOTFFSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H]2[C@H]1O2)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C2C1O2)O)O)O)O

Synonyme

1,6-epi-cyclophellitol
5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol
cyclophellitol
epi-CPL

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.